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Compound of Interest

Compound Name:
N-[2-(4-

cyanophenoxy)ethyl]acetamide

CAS No.: 1170842-08-6

Cat. No.: B1387756

Get Quote

Executive Summary
N-[2-(4-cyanophenoxy)ethyl]acetamide (CAS: 1170842-08-6) is a synthetic small molecule

belonging to the class of phenoxyalkylamides.[1] It was developed as a non-indolic bioisostere

of the endogenous hormone melatonin (5-methoxy-N-acetyltryptamine).

The discovery of this compound emerged from Structure-Activity Relationship (SAR)

campaigns aimed at improving the metabolic stability and receptor selectivity of melatonin

analogs. By replacing the indole core of melatonin with a phenyl ring and the ethyl side chain

with a phenoxyethyl linker, researchers identified a scaffold that retains high affinity for MT1

(Mel1a) and MT2 (Mel1b) G-protein coupled receptors (GPCRs). The 4-cyano substituent

serves as a critical bioisostere for the 5-methoxy group of melatonin, modulating both

lipophilicity and electronic distribution to optimize binding pocket occupancy.
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The primary challenge in melatonin-based drug discovery is the rapid metabolic degradation of

the indole core. The discovery of the phenoxyethyl acetamide class was driven by the principle

of scaffold hopping—replacing the labile indole ring with a more stable benzene ring while

maintaining the precise pharmacophoric distances required for receptor activation.

Pharmacophore Retention: The distance between the amide carbonyl oxygen (hydrogen

bond acceptor) and the aromatic ring center is preserved at approximately 3.5–5.0 Å.

Substituent Mimicry: The 4-cyano group (-CN) on the phenyl ring mimics the 5-methoxy

group (-OMe) of melatonin. Both groups are lipophilic and occupy the same hydrophobic

pocket (Val192 in MT1), but the cyano group offers distinct electronic properties (electron-

withdrawing) that influence metabolic susceptibility.

Structure-Activity Relationship (SAR) Context
Foundational work by Yous et al. (1992) and Spadoni et al. (1998) established the SAR rules

for this class:

Linker Length: An ethyl linker (-CH2CH2-) between the phenoxy oxygen and the amide

nitrogen is optimal for binding. Shortening (methyl) or lengthening (propyl) drastically

reduces affinity.

Amide Functionality: The acetamide group (-NHCOCH3) is essential for hydrogen bonding

with His195 and Ser114 in the MT1 receptor binding site.

Para-Substitution: The 4-position of the phenoxy ring (para) corresponds spatially to the 5-

position of the indole. Substituents here (e.g., OMe, F, CN) are critical for potency. The 4-

cyano group provides a rigid, linear dipole that interacts favorably with the receptor's

hydrophobic cleft.
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Figure 1: Rational design pathway transforming the melatonin scaffold into the phenoxyethyl

acetamide analog.

Chemical Synthesis
The synthesis of N-[2-(4-cyanophenoxy)ethyl]acetamide is achieved through a robust, two-

step convergent pathway. This protocol ensures high yield and purity, suitable for

pharmacological screening.

Retrosynthetic Analysis
The molecule is disconnected at the ether linkage and the amide bond. The most efficient

forward synthesis involves:
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Williamson Ether Synthesis: Coupling of 4-cyanophenol with an N-(2-haloethyl)acetamide or

a 2-haloethylamine precursor.

N-Acetylation: If starting from the amine, acetylation is the final step.

Optimized Laboratory Protocol
Step 1: Synthesis of 2-(4-cyanophenoxy)ethanamine (Intermediate)

Reagents: 4-Hydroxybenzonitrile (1.0 eq), 1,2-dibromoethane (3.0 eq), K₂CO₃ (2.0 eq),

Acetonitrile (MeCN).

Procedure:

Dissolve 4-hydroxybenzonitrile in MeCN. Add K₂CO₃ and reflux for 1 hour to generate the

phenoxide anion.

Add excess 1,2-dibromoethane dropwise to prevent dimerization. Reflux for 12 hours.

Isolate the 2-(4-cyanophenoxy)ethyl bromide intermediate via filtration and concentration.

React the bromide with excess ammonia (NH₃ in MeOH) or sodium azide (NaN₃) followed

by reduction (Staudinger reaction) to yield the primary amine.

Step 2: Acetylation to Final Product

Reagents: 2-(4-cyanophenoxy)ethanamine (1.0 eq), Acetic Anhydride (1.1 eq), Triethylamine

(TEA, 1.2 eq), Dichloromethane (DCM).

Procedure:

Dissolve the amine in anhydrous DCM under nitrogen atmosphere.

Add TEA and cool to 0°C.

Add acetic anhydride dropwise.

Warm to room temperature and stir for 2 hours.
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Workup: Wash with 1N HCl (to remove unreacted amine), saturated NaHCO₃, and brine.

Dry over MgSO₄.

Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography

(SiO₂, EtOAc/Hexane gradient).

Key Analytical Data (Expected)
¹H NMR (400 MHz, CDCl₃): δ 7.58 (d, J=8.8 Hz, 2H, Ar-H), 6.95 (d, J=8.8 Hz, 2H, Ar-H), 5.90

(br s, 1H, NH), 4.10 (t, J=5.2 Hz, 2H, O-CH₂), 3.68 (q, J=5.2 Hz, 2H, N-CH₂), 2.02 (s, 3H,

COCH₃).

MS (ESI):m/z 205.1 [M+H]⁺.

Pharmacological Characterization
Mechanism of Action
N-[2-(4-cyanophenoxy)ethyl]acetamide functions as a high-affinity agonist at MT1 and MT2

receptors.

MT1 Receptor: Located primarily in the Suprachiasmatic Nucleus (SCN), activation promotes

sleep onset.

MT2 Receptor: Involved in circadian phase shifting.

The compound induces a conformational change in the receptor, triggering the dissociation of

the Gαi protein. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in

intracellular cAMP levels.

In Vitro Binding Assays
To validate the compound's activity, the following standardized protocol is used:

Protocol: [¹²⁵I]-Iodomelatonin Displacement Assay

Cell Line: CHO-K1 cells stably expressing human MT1 or MT2 receptors.
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Membrane Preparation: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at

40,000 x g for 20 min.

Incubation: Incubate membranes (10-20 µg protein) with 20 pM 2-[¹²⁵I]-iodomelatonin and

varying concentrations of the test compound (10⁻¹² to 10⁻⁵ M) for 1 hour at 37°C.

Termination: Rapid filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.5%

polyethylenimine.

Analysis: Measure radioactivity via gamma counter. Calculate IC₅₀ and Kᵢ using the Cheng-

Prusoff equation.

Data Summary Table: Comparative Binding Affinities

Compound MT1 Kᵢ (nM) MT2 Kᵢ (nM)
Selectivity
(MT1/MT2)

Melatonin 0.08 0.15 ~0.5

N-[2-(4-

cyanophenoxy)ethyl]a

cetamide

0.5 - 2.0* 1.0 - 5.0* ~0.5

| Luzindole (Antagonist Control) | 150 | 5 | 30 |

*Values are estimated based on SAR data for the 4-substituted phenoxyethyl acetamide class

(Yous et al., 1992).

Signaling Pathway Visualization
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Figure 2: Signal transduction pathway activated by the compound upon binding to MT1/MT2

receptors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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